N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide
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Description
N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity
N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydrobenzo[cd]indole moiety, a butyl group, and a fluorobenzamide. Its molecular formula is C25H27N3O4S2 with a molecular weight of approximately 497.6 g/mol .
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈ClF₃N₅O₄S |
Molecular Weight | 497.6 g/mol |
CAS Number | 1097616-62-0 |
Density | Not Available |
Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
- Receptor Interaction : It has been shown to interact with various receptors, including the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune diseases .
- Signal Transduction : By interfering with signaling pathways, it can influence processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
- RORγ Inhibition : A study demonstrated that derivatives of the compound exhibited significant antagonistic activity against RORγ with IC50 values ranging from 40 to 140 nM. This suggests potential applications in treating Th17-mediated autoimmune diseases .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them candidates for further development in inflammatory disease therapies .
- Cancer Therapeutics : The unique structural features of the compound allow for modifications that may enhance its efficacy against certain cancer types. Initial studies suggest it could be effective in targeting cancer cell lines through apoptosis induction .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydrobenzo[cd]indole Core : The initial step involves synthesizing the indole core through cyclization reactions.
- Introduction of Functional Groups : The butyl group and carbamothioyl moiety are introduced via nucleophilic substitution reactions.
- Fluorination : The final step often includes fluorination to achieve the desired 4-fluorobenzamide structure.
Properties
IUPAC Name |
N-[(1-butyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-2-3-13-27-19-12-11-18(16-5-4-6-17(20(16)19)22(27)29)25-23(30)26-21(28)14-7-9-15(24)10-8-14/h4-12H,2-3,13H2,1H3,(H2,25,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKXUIEMIZTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.